![molecular formula C22H14F3N3OS B2632682 2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-15-2](/img/structure/B2632682.png)
2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone” is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of ongoing research . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .Molecular Structure Analysis
The molecular formula of the compound is C22H14F3N3OS. The molecular weight is 425.43. The structure of quinazolines includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives are diverse and depend on the substituents present on the cyclic compounds . For instance, phenyltriazole and 2-amioquinazoline hybrids have been found to be active against certain human cancer cell lines .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : A series of derivatives were synthesized and tested for their antimicrobial activity against selective gram-positive and gram-negative bacteria. Compounds displayed significant antimicrobial efficacy, highlighting their potential as antimicrobial agents (Alagarsamy et al., 2016).
Antituberculosis and Cytotoxicity
- Antituberculosis and Cytotoxic Studies : Derivatives showed notable in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxic effects against mouse fibroblast cell lines, suggesting potential for tuberculosis treatment without significant toxicity (Selvam Chitra et al., 2011).
Anticancer Activities
- Synthesis and Evaluation for Anticancer Activity : Novel derivatives were synthesized and evaluated for their antitumor activity against various human tumor cell lines. Some compounds showed significant anticancer activity, even surpassing reference drugs in efficacy, highlighting their potential as anticancer agents (Y. A. El-Badry et al., 2020).
Anti-inflammatory Activities
- Evaluation of Anti-inflammatory Activities : Fluorine-substituted derivatives were synthesized and tested for their anti-inflammatory activity. The compounds displayed potential inhibitory effects on inflammation-related secretions, suggesting their application as anti-inflammatory agents (Yue Sun et al., 2019).
Diuretic Agents
- Exploration as Diuretic Agents : Some derivatives containing a quinazolin-4(3H)-one moiety were prepared and evaluated for their diuretic activity. The study showed that certain compounds exhibited significant diuretic effects, indicating their potential as diuretic agents (A. R. Maarouf et al., 2004).
Antiviral Activities
- Antiviral Activity against Respiratory and Biodefense Viruses : Novel derivatives were synthesized and evaluated for their antiviral activity against various respiratory and biodefense viruses. The study highlighted compounds with promising antiviral properties, suggesting potential applications in combating viral infections (P. Selvam et al., 2007).
Wirkmechanismus
- The primary target of this compound is crucial for its biological effects. Unfortunately, specific information about the exact target for this compound is not readily available in the literature. However, quinazoline derivatives are known to interact with various cellular proteins, including kinases and receptors .
- The downstream effects of this compound depend on the specific pathways it influences. Quinazolines have been associated with cell cycle regulation, apoptosis, and angiogenesis inhibition . However, without specific data on this compound, we cannot provide detailed information.
Target of Action
Biochemical Pathways
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKWOWXQZRWDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)F)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


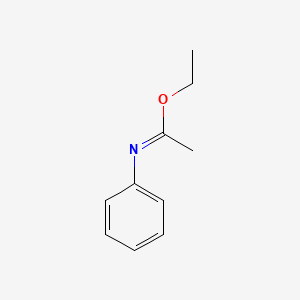
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)
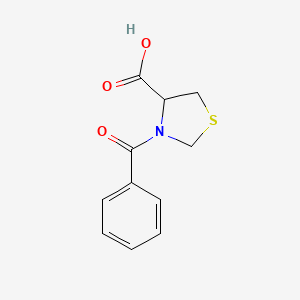


![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)
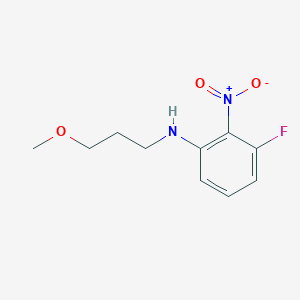
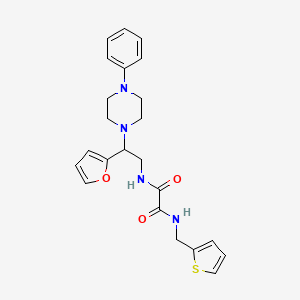
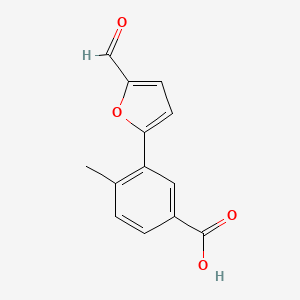
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)
![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2632618.png)

![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)